molecular formula C9H8N2O6 B8538242 Methyl-(2,6-dinitrophenyl)-acetate

Methyl-(2,6-dinitrophenyl)-acetate

Cat. No.: B8538242
M. Wt: 240.17 g/mol
InChI Key: DCNXQBKGTAZUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is structurally characterized by its electron-withdrawing nitro groups, which significantly influence its reactivity, stability, and intermolecular interactions. identifies it as a key intermediate in synthesizing anticoccidiosis agents, where its nitro groups facilitate hydrogen bonding and stabilize molecular conformations . Structural studies () reveal that derivatives of this compound exhibit distinct dihedral angles (e.g., 57.73° and 62.44° for methyl acetate and dichloroanilino groups, respectively), which impact crystal packing and solubility . The compound’s synthesis typically involves palladium-catalyzed hydrogenation of nitrobenzenes, as noted in .

Properties

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

methyl 2-(2,6-dinitrophenyl)acetate

InChI

InChI=1S/C9H8N2O6/c1-17-9(12)5-6-7(10(13)14)3-2-4-8(6)11(15)16/h2-4H,5H2,1H3

InChI Key

DCNXQBKGTAZUAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl-(2,6-dinitrophenyl)-acetate, the following compounds are compared based on structural features, applications, and physicochemical properties:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Applications/Notes References
This compound Not explicitly provided 2,6-dinitrophenyl, methyl ester Intermediate for anticoccidiosis agents; nitro groups enable hydrogen bonding .
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate C₁₀H₁₀F₂O₃ 2,6-difluoro, 4-methoxy Fluorine and methoxy substituents enhance lipophilicity; used in agrochemicals .
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 4-fluoro, 2,6-dimethoxy, ethyl ester Ethyl ester increases steric bulk; fluorine improves metabolic stability .
Methyl 2-(2,6-diaminophenyl)acetate C₉H₁₂N₂O₂ 2,6-diamino Amino groups enhance solubility and reactivity in pharmaceutical synthesis .
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Phenyl, acetoacetate Precursor for amphetamines; ketone group enables keto-enol tautomerism .

Crystallographic and Stability Insights

  • This compound derivatives () form extensive hydrogen-bonded networks (N–H⋯O/Cl), creating stable polymeric structures with melting points >200°C .
  • In contrast, Methyl 2-phenylacetoacetate () exists as a crystalline solid with lower thermal stability (storage at -20°C), reflecting weaker intermolecular forces .

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